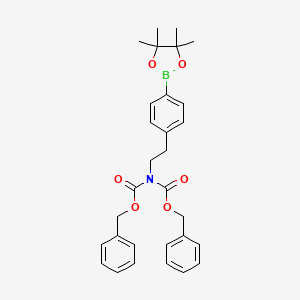
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis. This compound is particularly known for its role in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester typically involves the reaction of 4-(Di-cbz-amino)ethyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
科学的研究の応用
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Biology: The compound is used in the development of molecular probes and sensors for biological applications.
作用機序
The primary mechanism of action of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction mechanism includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the di-cbz-aminoethyl group.
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Similar in structure but contains a diphenylamino group instead of the di-cbz-aminoethyl group.
Uniqueness
4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the di-cbz-aminoethyl group enhances its utility in various synthetic applications, making it a valuable compound in organic synthesis .
特性
IUPAC Name |
benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYCPMZDHKHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
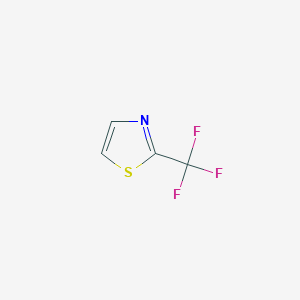
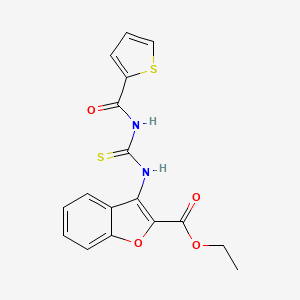
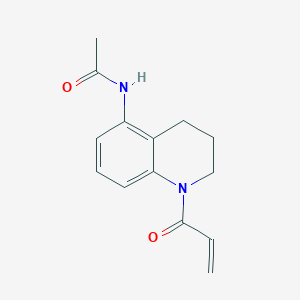
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569449.png)
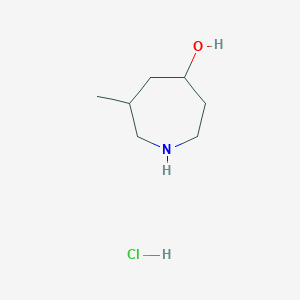
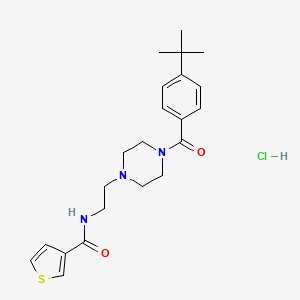
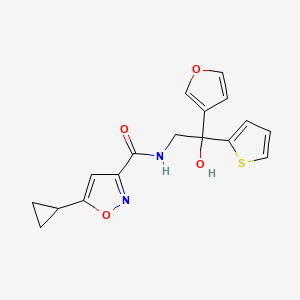
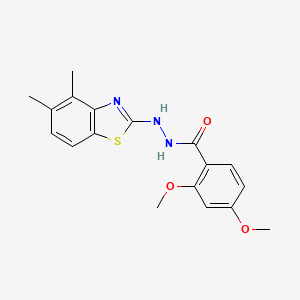
![3-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2569457.png)
![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)
![ethyl 3-(4-chlorophenyl)-5-(2,6-difluorobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)
![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)
![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)
